Predicted pKa Differentiation: 7-Methoxy vs. Parent 2-Azabicyclo[2.2.1]heptane
The 7-methoxy substituent significantly modulates the basicity of the bridged nitrogen. The predicted pKa of 7-methoxy-2-azabicyclo[2.2.1]heptane is 10.14±0.40 , which is 1.3 log units lower (less basic) than the predicted pKa of 11.44±0.20 for the unsubstituted 2-azabicyclo[2.2.1]heptane . This difference corresponds to a roughly 20-fold decrease in the proportion of protonated amine at physiological pH.
| Evidence Dimension | pKa (acid dissociation constant of conjugate acid) |
|---|---|
| Target Compound Data | 10.14±0.40 (predicted) |
| Comparator Or Baseline | 2-Azabicyclo[2.2.1]heptane (CAS 279-24-3): pKa = 11.44±0.20 (predicted) |
| Quantified Difference | ΔpKa = -1.30 |
| Conditions | Predicted values from ChemicalBook using ACD/Labs Percepta Platform |
Why This Matters
A 1.3-unit pKa shift alters ionization state at physiological pH, impacting membrane permeability, solubility, and target binding kinetics, making the methoxy derivative a distinct chemical entity for SAR studies.
